molecular formula C10H18Cl2N2O2 B14644585 3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide CAS No. 54378-01-7

3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide

Cat. No.: B14644585
CAS No.: 54378-01-7
M. Wt: 269.17 g/mol
InChI Key: NGMTXZAMGJPRSS-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide is an organic compound with the molecular formula C10H18Cl2N2O2 This compound is characterized by the presence of two chlorine atoms, an amide group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide typically involves the reaction of 3-chloropropanoyl chloride with 4-aminobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions or amines.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. Additionally, it may interfere with cellular processes by disrupting the function of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-chloropropionamide
  • N-(4-methoxyphenyl)-3-chloropropanamide

Uniqueness

3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide is unique due to its dual chlorine substitution and the presence of both amide and butyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

54378-01-7

Molecular Formula

C10H18Cl2N2O2

Molecular Weight

269.17 g/mol

IUPAC Name

3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide

InChI

InChI=1S/C10H18Cl2N2O2/c11-5-3-9(15)13-7-1-2-8-14-10(16)4-6-12/h1-8H2,(H,13,15)(H,14,16)

InChI Key

NGMTXZAMGJPRSS-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)CCCl)CNC(=O)CCCl

Origin of Product

United States

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